Ritobegron Ritobegron Ritobegron is under investigation in clinical trial NCT02256735 (Study to Investigate the Effect of KUC 7483 CL on the QT/QTc Interval of the ECG in Comparison to Placebo and Moxifloxacin in Healthy Male and Female Volunteers).
Brand Name: Vulcanchem
CAS No.: 255734-04-4
VCID: VC0541480
InChI: InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1
SMILES: CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O
Molecular Formula: C21H27NO5
Molecular Weight: 373.4 g/mol

Ritobegron

CAS No.: 255734-04-4

Cat. No.: VC0541480

Molecular Formula: C21H27NO5

Molecular Weight: 373.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ritobegron - 255734-04-4

Specification

CAS No. 255734-04-4
Molecular Formula C21H27NO5
Molecular Weight 373.4 g/mol
IUPAC Name 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid
Standard InChI InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1
Standard InChI Key VMMYRRFPMAGXNP-BTYIYWSLSA-N
Isomeric SMILES CC1=CC(=C(C=C1OCC(=O)O)C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O
SMILES CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O
Canonical SMILES CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O
Appearance Solid powder

Introduction

Pharmacological Profile and Mechanism of Action

β3-Adrenergic Receptor Selectivity

Ritobegron’s primary mechanism involves agonism at β3-ARs, which are predominantly expressed in detrusor smooth muscle. In transfected Chinese hamster ovary (CHO) cells expressing human β-AR subtypes, Ritobegron exhibited 301-fold and 32-fold higher selectivity for β3-AR over β1- and β2-ARs, respectively . This specificity was confirmed in isolated rat bladder tissue, where Ritobegron decreased resting tension with an EC50 of 7.7 × 10⁻⁸ M, achieving 97% maximal relaxation . The β3-AR antagonist SR58894A shifted the concentration-response curve (pK<sub>B</sub> = 6.43), validating receptor-mediated activity .

Chemical Properties and Pharmacokinetics

Structural and Molecular Characteristics

Ritobegron’s molecular formula is C<sub>23</sub>H<sub>31</sub>NO<sub>5</sub>, with a molecular weight of 401.5 g/mol . Its stereochemistry includes two defined stereocenters, contributing to its absolute configuration . The compound’s SMILES notation is CC@HC@HC2=CC=C(O)C=C2, reflecting its ethoxyacetate backbone and hydroxylated aromatic rings .

Table 1: Key Chemical Properties of Ritobegron

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>31</sub>NO<sub>5</sub>
Molecular Weight401.5 g/mol
CAS Registry Number255733-81-4
Storage Conditions-20°C (powder), -80°C (solution)
Selectivity (β3:β1:β2)301:1:32

Prodrug Metabolism and Drug Interactions

Ritobegron acts as a prodrug for its active metabolite, KUC-7322 . Co-administration with organic anion transporter (OAT) inhibitors like probenecid increases KUC-7322 plasma concentrations, necessitating dose adjustments in clinical settings . Pharmacokinetic studies in healthy volunteers noted a terminal half-life of approximately 50 hours, supporting once-daily dosing .

Preclinical Development and Efficacy

In Vitro Bladder Relaxation

In rat isolated bladder models, Ritobegron induced concentration-dependent relaxation (EC<sub>50</sub> = 7.7 × 10⁻⁸ M), achieving near-complete tension reduction (97%) . Antagonist studies with SR58894A confirmed β3-AR specificity, as evidenced by a rightward shift in the concentration-response curve without affecting maximal efficacy .

In Vivo Efficacy in Animal Models

Anesthetized rats treated with Ritobegron showed a dose-dependent decrease in intravesical pressure (ED<sub>50</sub> = 0.4 mg/kg), with no significant changes in heart rate or blood pressure . Similarly, cynomolgus monkeys exhibited reduced bladder pressure (ED<sub>50</sub> = 1.44 mg/kg) without cardiovascular compromise . These findings underscore its translational potential for OAB management.

Clinical Development and Trial Outcomes

Phase 1 Studies

Early-phase trials assessed Ritobegron’s safety and pharmacodynamics in healthy volunteers and spinal cord injury patients. A four-way crossover study (NCT02256735) evaluated its effect on QT/QTc intervals, revealing no clinically significant prolongation compared to placebo .

Phase 3 Progress in Japan

Ritobegron advanced to Phase 3 trials in Japan for OAB and neurogenic detrusor overactivity . While detailed results remain unpublished, its progression reflects promising efficacy and tolerability in earlier stages.

Comparative Analysis with Mirabegron

Mechanism and Selectivity

Like Ritobegron, Mirabegron (Myrbetriq®) is a β3-AR agonist but differs in chemical structure (C<sub>21</sub>H<sub>24</sub>N<sub>4</sub>O<sub>2</sub>S) and pharmacokinetics . Both drugs increase bladder capacity via cAMP-mediated detrusor relaxation, yet Ritobegron’s β3:β1 selectivity (301:1) exceeds Mirabegron’s (20:1) .

Table 2: Ritobegron vs. Mirabegron

ParameterRitobegronMirabegron
β3:β1 Selectivity301:120:1
Half-life~50 hours~50 hours
Cardiovascular EffectsMinimalDose-dependent hypertension
Clinical StatusPhase 3 (Japan)FDA-approved

Adverse Effect Profiles

Ritobegron’s preclinical data suggest a favorable safety profile, with no significant hypertension or tachycardia . In contrast, Mirabegron is associated with dose-dependent increases in blood pressure and heart rate, limiting its use in hypertensive patients .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator